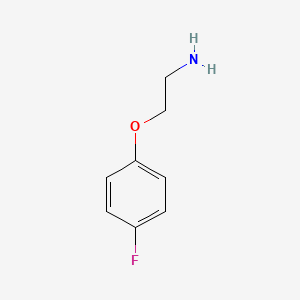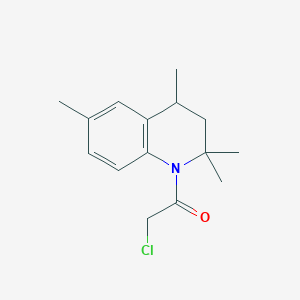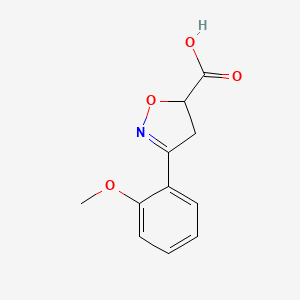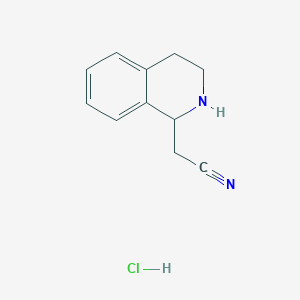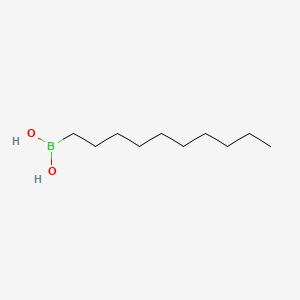
4-tert-Butyl-2,6-dinitroanisole
概要
説明
4-tert-Butyl-2,6-dinitroanisole is an organic compound with the molecular formula C₁₁H₁₄N₂O₅. It is also known by other names such as 4-tert-Butyl-2,6-dinitrophenyl methyl ether and 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene . This compound is characterized by the presence of a tert-butyl group and two nitro groups attached to an anisole ring.
科学的研究の応用
4-tert-Butyl-2,6-dinitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or other bioactive compounds.
Industry: It is used in the development of materials with specific properties, such as explosives or dyes.
Safety and Hazards
When handling 4-tert-Butyl-2,6-dinitroanisole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
生化学分析
Biochemical Properties
4-tert-Butyl-2,6-dinitroanisole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK signaling pathway, leading to increased expression of stress-responsive genes. Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including sustained activation of stress pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been associated with oxidative stress, liver damage, and impaired metabolic function in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferase and NADPH oxidase, influencing the levels of reactive oxygen species and other metabolites. These interactions can affect metabolic flux and the overall balance of cellular redox states .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localizations are essential for the compound’s role in modulating cellular processes .
準備方法
4-tert-Butyl-2,6-dinitroanisole can be synthesized through nitration of 4-tert-butylanisole. One common method involves dissolving 4-tert-butylanisole in acetonitrile and cooling the solution to -30°C. Nitronium tetrafluoroborate is then added batchwise, and the mixture is allowed to warm to -15°C before being cooled again and stirred for 30 minutes. The reaction mixture is then worked up by extraction with ethyl acetate and washing with saturated aqueous sodium chloride solution. The product is isolated by drying and recrystallization from isopropanol, yielding this compound with a high purity .
化学反応の分析
4-tert-Butyl-2,6-dinitroanisole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-tert-Butyl-2,6-dinitroanisole involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
類似化合物との比較
4-tert-Butyl-2,6-dinitroanisole can be compared with similar compounds such as:
4-tert-Butyl-2,6-diaminoanisole: This compound has amino groups instead of nitro groups, leading to different reactivity and applications.
2-Methoxy-5-(2-methyl-2-propanyl)-1,3-dinitrobenzene: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of tert-butyl, nitro, and methoxy groups, which confer specific chemical properties and reactivity.
特性
IUPAC Name |
5-tert-butyl-2-methoxy-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKICKIJGJZVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401253 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77055-30-2 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

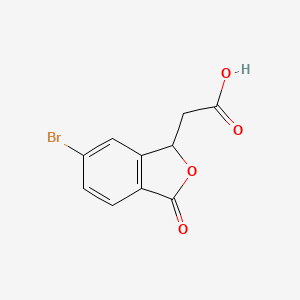
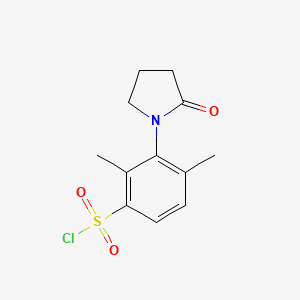
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
